N-(4-(4-fluorophenyl)thiazol-2-yl)-2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)propanamide
Description
N-(4-(4-fluorophenyl)thiazol-2-yl)-2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)propanamide is a complex organic compound that features a thiazole ring, a fluorophenyl group, and a cyclopenta[c]pyridazinone moiety
Properties
IUPAC Name |
N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2-(3-oxo-6,7-dihydro-5H-cyclopenta[c]pyridazin-2-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN4O2S/c1-11(24-17(25)9-13-3-2-4-15(13)23-24)18(26)22-19-21-16(10-27-19)12-5-7-14(20)8-6-12/h5-11H,2-4H2,1H3,(H,21,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLMIADUKKYQYGE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=NC(=CS1)C2=CC=C(C=C2)F)N3C(=O)C=C4CCCC4=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation Under Pressurized Conditions
The thiazole ring is synthesized via cyclocondensation of 4-fluorophenyl-substituted thiourea derivatives with α-halo ketones. A Q-Tube reactor facilitates high-pressure conditions (150–170°C), achieving yields up to 98%. For example, reacting 1-(4-fluorophenyl)thiourea with chloroacetone in ethanol containing ammonium acetate generates 4-(4-fluorophenyl)thiazol-2-amine. Elevated pressure reduces reaction times from 12 hours to 4 hours compared to atmospheric reflux.
Table 1: Optimization of Thiazole Ring Synthesis
| Condition | Solvent | Catalyst | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| Atmospheric reflux | Ethanol | Ammonium acetate | 80 | 0 |
| Q-Tube reactor | Acetic acid | Sodium acetate | 170 | 98 |
Alternative Pathways
While Hantzsch thiazole synthesis is classical, recent methods utilize aromatic amines and chloroacetyl chloride to form chloroacetyl intermediates, which react with ammonium thiocyanate under pressurized ethanol. This approach avoids toxic α-halo ketones, enhancing safety profiles for industrial applications.
Synthesis of 3-Oxo-3,5,6,7-Tetrahydro-2H-Cyclopenta[c]Pyridazin-2-Yl Propanamide
Singlet Oxygen [4+2] Cycloaddition
The cyclopenta[c]pyridazin moiety is constructed via photooxygenation of furan precursors, forming endoperoxides that undergo reductive cleavage with diethyl sulfide to yield enediones. For instance, irradiating 2-(ribofuranosyl)furan with singlet oxygen generates an endoperoxide, which is reduced to a Z-enedione intermediate at −78°C.
Hydrazine Cyclization
Treating the enedione intermediate with hydrazine hydrochloride in tetrahydrofuran induces cyclization to form the pyridazine core. This one-pot, three-step procedure achieves 70% yield under neutral conditions, preserving acetyl protecting groups on sugar moieties.
Table 2: Pyridazine Ring Formation Conditions
| Step | Reagent | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| Photooxygenation | Singlet oxygen | Methanol | 25 | 85 |
| Reduction | Diethyl sulfide | Dichloromethane | −78 | 90 |
| Cyclization | Hydrazine hydrochloride | Tetrahydrofuran | 25 | 70 |
Propanamide Side Chain Introduction
The propanamide linker is installed via carbodiimide-mediated coupling between 3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazine-2-carboxylic acid and 4-(4-fluorophenyl)thiazol-2-amine. Using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dimethylformamide achieves 82% yield after 12 hours at 25°C.
Industrial-Scale Optimization
Continuous Flow Reactors
Scaling the cyclocondensation step necessitates continuous flow systems to maintain high pressure and temperature uniformity. Q-Tube reactors enable throughputs exceeding 1 kg/day with >95% purity, minimizing byproducts like dehydrated hydrazones.
Purification Techniques
Crystallization from ethanol-water mixtures (7:3 v/v) removes unreacted starting materials, while column chromatography on silica gel (ethyl acetate/hexane, 1:1) isolates the propanamide derivative with ≥99% HPLC purity.
Challenges and Solutions
Configurational Instability
Z-enedione intermediates isomerize to E-forms under acidic conditions, necessitating low-temperature (−78°C) handling during pyridazine synthesis. Anhydrous sodium acetate stabilizes the intermediates, suppressing isomerization.
Byproduct Formation
Excess hydrazine hydrochloride leads to over-cyclization, generating pyridazino[3,4-d]oxazin-5-one byproducts. Limiting hydrazine to 1.2 equivalents and using tetrahydrofuran as a solvent mitigates this issue.
Characterization and Validation
Spectroscopic Analysis
X-Ray Crystallography
Single-crystal X-ray analysis confirms the bicyclic pyridazine structure and R-configuration at the propanamide chiral center.
Chemical Reactions Analysis
Types of Reactions
N-(4-(4-fluorophenyl)thiazol-2-yl)-2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly on the fluorophenyl and thiazole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives or substituted thiazoles.
Scientific Research Applications
N-(4-(4-fluorophenyl)thiazol-2-yl)-2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)propanamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, or antimicrobial properties.
Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(4-(4-fluorophenyl)thiazol-2-yl)-2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and targets depend on the specific biological context and the structure-activity relationship of the compound.
Comparison with Similar Compounds
Similar Compounds
- N-(4-(4-chlorophenyl)thiazol-2-yl)-2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)propanamide
- N-(4-(4-methylphenyl)thiazol-2-yl)-2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)propanamide
Uniqueness
N-(4-(4-fluorophenyl)thiazol-2-yl)-2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)propanamide is unique due to the presence of the fluorophenyl group, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for further research and development.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
